7-Deazaguanosine 7-Deazaguanosine
Brand Name: Vulcanchem
CAS No.: 62160-23-0
VCID: VC20761016
InChI: InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
SMILES: C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol

7-Deazaguanosine

CAS No.: 62160-23-0

Cat. No.: VC20761016

Molecular Formula: C11H14N4O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

7-Deazaguanosine - 62160-23-0

Specification

CAS No. 62160-23-0
Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
IUPAC Name 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
Standard InChI Key JRYMOPZHXMVHTA-DAGMQNCNSA-N
Isomeric SMILES C1=CN(C2=C1C(=O)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O

Introduction

Chemical Structure and Properties

7-Deazaguanosine (also known as 9-deazaguanosine in some literature) is a modified nucleoside with distinct physical and chemical characteristics. Its structure features a carbon substitution at position 7 of the purine ring system, which fundamentally changes its recognition pattern compared to standard guanosine.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that distinguish it from other nucleoside analogs:

PropertyValue
Common Name7-deazaguanosine
CAS Number102731-45-3
Molecular FormulaC₁₁H₁₄N₄O₅
Molecular Weight282.25300
Exact Mass282.09600
PSA (Polar Surface Area)157.48000
Index of Refraction1.914

These properties make 7-deazaguanosine particularly interesting for biochemical applications where modified nucleosides are required .

Structural Conformation

While specific X-ray crystallographic data for 7-deazaguanosine itself is limited in the provided literature, studies on related compounds such as 7-Iodo-5-aza-7-deazaguanosine provide valuable insights into the conformational tendencies of these molecules. These related structures typically exhibit an anti conformation at the glycosylic bond, which is consistent with many purine nucleosides .

Biological Significance and Functions

Role in Phage DNA Protection

The 7-deazaguanine modification family, of which 7-deazaguanosine is a member, plays a crucial role in protecting phage DNA from host restriction enzymes. This represents a significant evolutionary adaptation in the ongoing arms race between viruses and their hosts .

Research has identified that 7-deazaguanine modifications are inserted into DNA by a guanine transglycosylase enzyme called DpdA. This post-replication modification helps phages evade bacterial defense mechanisms, particularly restriction-modification systems .

Distribution in Viral Genomes

Scientists have identified at least 180 phages or archaeal viruses that encode enzymes involved in the 7-deazaguanine modification pathway. Remarkably, approximately 60% of these viruses potentially infect pathogenic microbial hosts, suggesting that this modification pathway may have significant implications for bacterial pathogenesis and phage therapy .

Related Derivatives and Modifications

Structural Variants

The 7-deazaguanine family has expanded to include several other derivatives that have been identified in recent research:

  • 2′-deoxy-7-amido-7-deazaguanine (dADG)

  • 2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀)

  • 2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)

  • 2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁)

  • 2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁)

  • 2′-deoxy-7-deazaguanine (dDG)

  • 2′-deoxy-7-carboxy-7-deazaguanine (dCDG)

These compounds represent intermediates in the same biochemical pathway and contribute to the diverse array of DNA modifications observed in viruses.

Functional Modifications

The iodinated variant, 7-Iodo-5-aza-7-deazaguanosine, represents an interesting modification with distinct structural features. This compound shows an anti conformation at the glycosylic bond and an N conformation (O4′-endo) for the ribose moiety. Crystal packing of this compound is controlled by interactions between the nucleobase and sugar moieties, with the 7-iodo substituent forming contacts with the 2′-oxygen of the ribose moiety .

Research Applications

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